Cas no 122985-99-3 (rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole)

Technical Introduction: rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole is a structurally complex epoxide-triazole hybrid compound. Its key features include a stereochemically defined oxirane core, functionalized with both chloro- and fluorophenyl substituents, enhancing its potential as a chiral intermediate in synthetic chemistry. The 1,2,4-triazole moiety offers versatility in coordination chemistry and biological interactions. This compound's rigid framework and electron-rich aromatic systems make it suitable for applications in asymmetric synthesis, pharmaceutical development, or agrochemical research. Its distinct substitution pattern may confer stability and reactivity advantages in nucleophilic ring-opening reactions or catalytic processes. The presence of halogen atoms further enables selective derivatization for tailored molecular design.
rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole structure
122985-99-3 structure
Product Name:rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
CAS No:122985-99-3
MF:C17H13ClFN3O
MW:329.756026029587
CID:5559924
PubChem ID:165998004
Update Time:2025-10-31

rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
    • 122985-99-3
    • EN300-7564260
    • Inchi: 1S/C17H13ClFN3O/c18-14-7-3-1-5-12(14)16-17(23-16,9-22-11-20-10-21-22)13-6-2-4-8-15(13)19/h1-8,10-11,16H,9H2/t16-,17-/m1/s1
    • InChI Key: CUYJVHJMKGYWLR-IAGOWNOFSA-N
    • SMILES: ClC1C=CC=CC=1[C@@H]1[C@](C2C=CC=CC=2F)(CN2C=NC=N2)O1

Computed Properties

  • Exact Mass: 329.0731179g/mol
  • Monoisotopic Mass: 329.0731179g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 43.2Ų

rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole Pricemore >>

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Additional information on rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole

Introduction to rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole (CAS No. 122985-99-3)

rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole (CAS No. 122985-99-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a triazole ring and an oxirane moiety, both of which play crucial roles in its biological activity and potential therapeutic applications.

The triazole ring is a well-known heterocyclic structure that is widely used in drug design due to its favorable pharmacological properties. It is known for its high chemical stability, low toxicity, and ability to form hydrogen bonds, which can enhance the binding affinity of molecules to their target receptors. In the case of rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole, the triazole ring is connected to a chiral oxirane moiety, which introduces additional complexity and potential for enantioselective interactions.

The oxirane moiety, also known as an epoxide, is a three-membered cyclic ether that is highly reactive due to the strain in the ring. This reactivity makes it an attractive functional group for various chemical transformations and biological interactions. In the context of rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole, the oxirane ring is substituted with a chiral (2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl) group, which imparts specific stereochemical properties to the molecule.

The presence of chloro and fluoro substituents on the aromatic rings further enhances the molecular diversity and can influence the compound's physicochemical properties and biological activity. Chlorine and fluorine are common halogen substituents in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and receptor binding affinity. These substituents can also affect the electronic properties of the molecule, leading to changes in its reactivity and selectivity.

Recent research has focused on the potential therapeutic applications of rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole. Studies have shown that this compound exhibits promising antifungal activity against a range of pathogenic fungi. The triazole ring is known for its antifungal properties, particularly against Candida species and Aspergillus species. The combination of the triazole ring with the reactive oxirane moiety may enhance its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism.

In addition to its antifungal properties, rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole has been investigated for its potential as an antiviral agent. Research has demonstrated that this compound can inhibit the replication of certain viruses by interfering with viral entry or replication processes. The specific mechanism of action is still under investigation, but it is believed that the oxirane moiety plays a crucial role in this activity by forming covalent bonds with viral proteins or host cell receptors.

The enantiomeric purity of rac-1-{[(2R,3S)-3-(2-chlorophenyl)-2-(2-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole is another important aspect of its biological activity. Enantiomers can exhibit different pharmacological profiles due to their distinct stereochemical configurations. Therefore, understanding the enantioselective behavior of this compound is essential for optimizing its therapeutic potential. Recent advances in chiral separation techniques have enabled researchers to isolate and study individual enantiomers of this compound.

Clinical trials are currently underway to evaluate the safety and efficacy of rac-1-{[(2R,3S)-3-(2-chlorophenyl)-�(fluorophenyl)oxiran-�(y)]methyl}-1H-,,-triazole in treating various fungal and viral infections. Preliminary results have been encouraging, with the compound showing good tolerability and significant antifungal activity in vitro and in animal models. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans.

From a synthetic perspective, rac-1-{[(R,S)-(chlorophenyl)-(fluorophenyl)oxiran-y)]methyl}-H-,,-triazole can be prepared through a series of well-established organic reactions. The synthesis typically involves the formation of the oxirane ring via an epoxidation reaction followed by coupling with a triazole derivative. The use of chiral catalysts or resolving agents can be employed to control the stereochemistry of the final product.

In conclusion, rac--{[(-,-)-(chlorophenyl)-(fluorophenyl)oxiran-y)]methyl}--,-triazole (CAS No. 1--) represents a promising candidate for the development of novel antifungal and antiviral agents. Its unique structural features and biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.

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